1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWTSMUEZIJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Base Selection : A base (e.g., pyridine, triethylamine, or anhydrous potassium carbonate) is critical for deprotonating the pyrazole’s NH group, enhancing its nucleophilicity.
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Solvent System : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically employed to stabilize intermediates and facilitate mixing.
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Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as sulfonyl chloride hydrolysis.
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3,5-Dimethylpyrazole (1.0 equiv) is dissolved in anhydrous DCM.
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2,5-Dichlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.
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A base (e.g., triethylamine, 2.0 equiv) is introduced to scavenge HCl.
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The mixture is stirred at room temperature for 12–24 hours.
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The product is isolated via aqueous workup (e.g., diluted HCl wash), dried, and purified by recrystallization or column chromatography.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Yield | Not explicitly reported |
| Purity | Confirmed via NMR and HPLC |
| Molecular Weight | 305.2 g/mol |
Alternative Approaches and Optimization Strategies
Catalytic Enhancements
The use of imidazolium-based ionic liquids (e.g., [bmim]PF6) as catalysts has been demonstrated in pyrazole functionalization, improving yields and enabling catalyst recycling. For instance, copper triflate/ionic liquid systems achieved 82% yields in triarylpyrazole syntheses.
Critical Analysis of Reaction Parameters
Role of the Base
Solvent Impact
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DCM : Ideal for low-temperature reactions but limits solubility of polar intermediates.
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DMF : Enhances reactivity at the cost of harder removal post-reaction.
Purification and Characterization
Post-synthesis, the crude product is typically purified via:
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Recrystallization : From methanol or ethanol/water mixtures.
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Chromatography : Silica gel with ethyl acetate/hexane gradients.
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IR : Strong SO₂ stretches at 1150–1384 cm⁻¹.
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¹H NMR : Pyrazole protons resonate at δ 2.04 (s, 6H, CH₃), 5.93 (s, 1H, H-4).
Challenges and Mitigation
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Sulfonyl Chloride Hydrolysis : Stored under inert atmosphere to prevent degradation.
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Regioselectivity : 3,5-Dimethylpyrazole’s symmetry ensures single-product formation, avoiding isomeric mixtures.
Industrial and Research Applications
Though primarily a research chemical, this compound’s sulfonyl group enhances metabolic stability, making it a candidate for pharmacological studies. Its synthesis mirrors broader trends in heterocyclic chemistry, where sulfonylation is leveraged to modulate bioactivity .
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium.
Scientific Research Applications
Medicinal Chemistry
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exhibit significant antiproliferative activity against cancer cell lines. For instance, a study synthesized several pyrazole-4-sulfonamide derivatives and evaluated their effectiveness against U937 cells. The results indicated that some compounds had promising half-maximal inhibitory concentration (IC50) values, suggesting potential for further development as anticancer agents .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Research indicates that when combined with other reagents, it can form N-1-substituted derivatives that demonstrate antibacterial activity. This makes it a candidate for developing new antibiotics or treatments for bacterial infections .
Agricultural Applications
Herbicide Development
The sulfonamide structure of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole lends itself to applications in herbicide development. Its ability to inhibit specific enzymes in plants can be harnessed to create effective herbicides that target weed species without harming crops. The specificity of the compound allows for the design of selective herbicides that minimize environmental impact while maximizing agricultural productivity .
Materials Science
Ligand Formation
In materials science, 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metals can be exploited in the synthesis of novel materials with tailored properties for catalysis or electronic applications. The pyrazole moiety is particularly valuable in creating ligands that stabilize metal ions in catalytic processes .
Synthesis and Characterization
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid or related sulfonyl chlorides. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm the successful formation of the compound and its derivatives .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antiproliferative Activity Study | Cancer Treatment | Several derivatives showed promising IC50 values against U937 cells. |
| Antibacterial Activity Research | Antibiotic Development | N-1-substituted derivatives exhibited significant antibacterial effects. |
| Herbicide Efficacy Analysis | Agriculture | Demonstrated selective inhibition of weed growth with minimal crop damage. |
| Coordination Chemistry Experiment | Material Synthesis | Successfully formed stable metal complexes useful in catalysis. |
Mechanism of Action
The mechanism by which 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the pyrazole ring contributes to the overall stability and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
Key Observations:
- Substituent Effects :
- The 2,5-dichlorophenyl group in the target compound increases steric bulk and electron-withdrawing character compared to the 4-chloro-3-propoxyphenyl analog .
- Sulfonic acid groups (e.g., in ) enhance water solubility, whereas trifluoromethyl groups () improve thermal stability and reactivity in cross-coupling reactions.
Biological Activity
The compound 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C12H11Cl2N2O2S
- Molecular Weight : 303.19 g/mol
- CAS Number : 175205-50-2
Structure
The structure of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole features a pyrazole ring substituted with a dichlorophenyl group and a sulfonyl moiety. This unique arrangement contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study by Selvam et al. synthesized various pyrazole compounds and tested their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). The results showed that certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazoles have also shown promising antimicrobial properties. In a study focused on various bacterial strains, including E. coli and S. aureus, specific pyrazole derivatives were found to exhibit potent antibacterial activity. The presence of functional groups such as amides was crucial for enhancing this activity .
Antitumor Activity
The anticancer potential of pyrazoles has been widely explored. A review highlighted that several pyrazole derivatives act as effective inhibitors of cancer cell proliferation. For instance, compounds derived from the pyrazole framework have demonstrated significant cytotoxic effects against various cancer cell lines .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Selvam et al. | Pyrazole Derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Argade et al. | Novel Pyrazoles | Antimicrobial | Effective against E. coli and S. aureus |
| Chovatia et al. | 1-Acetyl-Pyrazoles | Antitubercular | Significant inhibition against Mycobacterium tuberculosis |
The biological activities of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be attributed to its interaction with various molecular targets in biological systems:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of cytokines like TNF-α and IL-6, key players in inflammatory responses.
- Antibacterial Mechanism : The sulfonyl group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.
- Anticancer Properties : Pyrazoles may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Q & A
Q. What are the common synthetic routes for 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with diketones under reflux in ethanol (30 mL) under nitrogen to form the pyrazole core, followed by sulfonylation with 2,5-dichlorophenylsulfonyl chloride. Optimization includes:
- Solvent selection : Ethanol or acetic acid for solubility and reactivity .
- Catalyst use : Acidic or basic conditions to enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (dichloromethane) to isolate pure crystals .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray diffraction (XRD) : Determines crystal structure (e.g., monoclinic systems) and confirms substituent positions .
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- TEM and NMR : TEM analyzes particle morphology, while ¹H/¹³C NMR resolves proton environments and substituent effects .
Q. What are the key considerations in selecting solvents and catalysts for its synthesis?
- Solvent polarity : Ethanol balances solubility and reaction efficiency for cyclocondensation .
- Catalyst compatibility : Use mild bases (e.g., NaHCO₃) to avoid side reactions during sulfonylation .
- Inert atmosphere : Nitrogen prevents oxidation of sensitive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Cross-validation : Compare XRD bond lengths/angles with DFT-calculated geometries to validate structural assignments .
- Refinement protocols : Use SHELXL for high-resolution refinement, adjusting hydrogen atom positions via riding models to match spectroscopic data .
- Multi-technique analysis : Pair NMR coupling constants with crystallographic torsion angles to resolve stereochemical ambiguities .
Q. What computational methods assist in predicting the compound's reactivity and supramolecular interactions?
- DFT calculations : Simulate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using PubChem 3D conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) from crystallographic data to guide crystal engineering .
Q. How can polymorphism or solvate formation be managed during crystallization?
- Solvent screening : Test polar (DMSO) vs. non-polar (toluene) solvents to control crystal packing .
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth over polycrystalline aggregates .
- Additive use : Co-crystallizing agents (e.g., carboxylic acids) can stabilize specific polymorphs by modulating hydrogen-bond networks .
Q. What strategies are employed to analyze electronic effects of the 2,5-dichlorophenylsulfonyl group on the pyrazole ring?
- UV-Vis spectroscopy : Monitor absorbance shifts to assess conjugation effects .
- Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing strength of the sulfonyl group .
- XPS : Sulfur 2p binding energies indicate charge distribution changes .
Methodological Notes
- Crystallographic refinement : SHELXL allows anisotropic displacement parameters for non-hydrogen atoms, improving accuracy in high-resolution studies .
- Synthetic scalability : Microscale reactions (<10 mmol) are recommended for optimizing conditions before scaling up .
- Data reproducibility : Archive raw diffraction data (e.g., CIF files) and NMR spectra in repositories like Cambridge Structural Database or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
